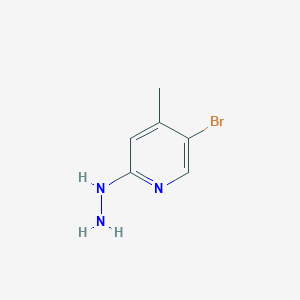

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

Description

Properties

IUPAC Name |

(5-bromo-4-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEGKVPVLNEKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695095 | |

| Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913839-67-5 | |

| Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913839-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The presence of the reactive hydrazine group on the substituted pyridine ring makes it a valuable building block for the synthesis of a wide array of more complex molecules, particularly those with potential therapeutic applications. This document will detail the synthetic strategy, reaction mechanism, a comprehensive experimental protocol, and expected characterization data.

Introduction and Strategic Approach

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine (CAS No: 913839-67-5) is a substituted pyridinyl hydrazine.[1] The core of its synthesis lies in the strategic introduction of the hydrazine moiety onto the pyridine scaffold. The most direct and industrially scalable approach is the nucleophilic aromatic substitution (SNAr) of a suitable precursor. In this case, the logical starting material is 2-chloro-5-bromo-4-methylpyridine (CAS No: 778611-64-6).[2] The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack, making the displacement of a halogen at the 2-position with a nucleophile like hydrazine a favorable transformation.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine from 2-chloro-5-bromo-4-methylpyridine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This reaction pathway is characteristic of electron-deficient aromatic and heteroaromatic systems.

The key steps of the mechanism are:

-

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate onto the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chloro leaving group. This step results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

-

Expulsion of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion. This is typically the rate-determining step of the reaction.

-

Proton Transfer: A final proton transfer step yields the neutral product, 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine.

The presence of a base, such as triethylamine, is often beneficial in these reactions to neutralize the hydrohalic acid (HCl) generated during the substitution, thereby preventing the protonation of the hydrazine nucleophile and driving the reaction to completion.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous heteroaryl hydrazines, particularly the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-chloro-5-bromo-4-methylpyridine | ≥97% | Commercially Available |

| Hydrazine hydrate (50-60% in water) | Reagent | Commercially Available |

| Methanol (or Ethanol) | Anhydrous | Commercially Available |

| Triethylamine | ≥99% | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated aqueous sodium bicarbonate | Laboratory prepared | N/A |

| Anhydrous magnesium sulfate | Laboratory grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with 2-chloro-5-bromo-4-methylpyridine (e.g., 10.0 g, 48.4 mmol) and anhydrous methanol (100 mL).

-

Cooling: The reaction mixture is cooled to 0-5 °C using an ice-water bath.

-

Addition of Base: Triethylamine (e.g., 7.4 mL, 53.2 mmol, 1.1 eq) is added to the stirred solution.

-

Addition of Hydrazine: Hydrazine hydrate (e.g., 3.5 mL, ~58.1 mmol, 1.2 eq) is added dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature is maintained between 5-10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a mixture of diethyl ether and hexane to afford 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine as a solid.

Characterization Data (Predicted)

As of the writing of this guide, a peer-reviewed publication with the detailed experimental characterization of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine could not be located. Therefore, the following data is predicted based on the chemical structure and spectroscopic data of analogous compounds.

| Property | Predicted Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₆H₈BrN₃ |

| Molecular Weight | 202.05 g/mol |

| Melting Point | Not available |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.0 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~5.8 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~160, ~148, ~145, ~110, ~105, ~18 |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600, ~1570 (C=C and C=N stretching), ~1450 (C-H bending) |

| Mass Spectrometry (EI-MS) m/z | 201/203 ([M]⁺), corresponding to bromine isotopes |

Safety Considerations

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

2-chloro-5-bromo-4-methylpyridine is a halogenated organic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.

-

The reaction may be exothermic, especially during the addition of hydrazine hydrate. Proper temperature control is crucial.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40 °C) while monitoring by TLC. |

| Inactive hydrazine hydrate. | Use a fresh bottle of hydrazine hydrate. | |

| Low Yield | Inefficient work-up leading to product loss. | Ensure complete extraction of the product from the aqueous layer. |

| Decomposition of the product during purification. | Use milder purification techniques, such as flash chromatography with a less polar eluent system. | |

| Formation of Side Products | Reaction temperature too high. | Maintain the recommended temperature during the addition of hydrazine hydrate. |

| Presence of impurities in the starting material. | Ensure the purity of the 2-chloro-5-bromo-4-methylpyridine before starting the reaction. |

Logical Workflow Diagram

Caption: Synthetic workflow for 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine.

Conclusion

The synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a straightforward process that can be achieved in high yield through the nucleophilic aromatic substitution of 2-chloro-5-bromo-4-methylpyridine with hydrazine hydrate. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and predicted characterization data to aid researchers in the successful preparation of this valuable chemical intermediate. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis.

References

-

Lead Sciences. 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine. [Link]

-

JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. [Link]

-

ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). [Link]

-

JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. [Link]

Sources

A Technical Guide to 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: This document provides a comprehensive technical overview of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its core chemical and physical properties, detail a robust synthetic pathway, and analyze its reactivity and versatile applications as a precursor in the development of complex bioactive molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features for the design of novel chemical entities.

Compound Identification and Physicochemical Profile

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] The incorporation of a bromine atom, a methyl group, and a reactive hydrazine moiety makes this compound a highly versatile intermediate for further chemical modification.

The key identification and physicochemical data for this compound are summarized below. Proper storage is critical to maintain its integrity; it should be kept in a dark, inert atmosphere, and stored in a freezer at temperatures under -20°C.[3]

| Property | Value | Reference |

| CAS Number | 913839-67-5 | [3] |

| Molecular Formula | C₆H₈BrN₃ | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| Appearance | Typically a solid | [N/A] |

| Purity | ≥95% (Commercially available) | [3] |

| Storage Conditions | Store in freezer (-20°C), inert atmosphere, keep in dark place | [3] |

| SMILES | CC1=C(Br)C=NC(=C1)NN | [3] |

Synthesis and Mechanism

The synthesis of 1-(5-bromo-4-methylpyridin-2-yl)hydrazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This well-established pathway is a cornerstone of heterocyclic chemistry. The hydrazine, a potent nucleophile, displaces a suitable leaving group, such as a halide, from the 2-position of the pyridine ring. The 2-position is activated towards nucleophilic attack by the ring nitrogen.

A plausible and efficient precursor for this synthesis is 2,5-dibromo-4-methylpyridine. The reaction with hydrazine hydrate is generally conducted in a polar solvent, such as methanol or ethanol, at controlled, low temperatures to manage the reaction's exothermicity and enhance selectivity.[4]

Caption: General workflow for the synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine.

Experimental Protocol: Synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

This protocol is a representative example based on established methodologies for analogous compounds.[4]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 2,5-dibromo-4-methylpyridine (1.0 eq) and methanol (10 mL per gram of substrate).

-

Cooling: Cool the resulting mixture to 0–5 °C using an ice bath. This step is critical to control the exothermic reaction upon addition of hydrazine.

-

Nucleophile Addition: Add hydrazine hydrate (1.2 to 2.0 eq) dropwise to the cold, stirring solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final, pure compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine lies in the high reactivity of its terminal hydrazine group. This moiety serves as a versatile handle for constructing a wide array of more complex heterocyclic systems, which are often sought after in drug discovery programs.[5][6]

-

Formation of Hydrazones: The primary and most common reaction is condensation with aldehydes or ketones to form stable hydrazone derivatives.[4][7] This reaction is robust and often proceeds in high yield, providing a straightforward method to elaborate the molecular structure.

-

Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.

-

Annulation to Fused Systems: The hydrazine moiety can participate in cyclization reactions to form fused heterocyclic systems, such as triazolopyridines, which are of great interest in modern drug design.

Caption: Key reactive pathways for 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine.

Spectroscopic and Analytical Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the methyl (CH₃) protons around 2.2-2.5 ppm. Two singlets corresponding to the aromatic protons on the pyridine ring would appear in the aromatic region (typically 6.5-8.5 ppm). The hydrazine protons (-NH-NH₂) would appear as broad, exchangeable signals.

-

¹³C NMR: The spectrum will display six distinct carbon signals: one in the aliphatic region for the methyl group and five in the aromatic/heteroaromatic region for the pyridine ring carbons, with chemical shifts influenced by the bromine, nitrogen, and hydrazine substituents.

-

FT-IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazine group (typically 3200-3400 cm⁻¹), C-H stretching for the aromatic and methyl groups (~2900-3100 cm⁻¹), and C=N/C=C stretching vibrations characteristic of the pyridine ring (1400-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Applications in Medicinal Chemistry

The true value of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is realized in its role as a strategic intermediate in drug discovery. Nitrogen-containing heterocycles are foundational to modern pharmacology.[9][10]

-

Scaffold for Kinase Inhibitors: The substituted pyridine core is a well-known "privileged scaffold" for targeting protein kinases, which are crucial targets in oncology and immunology.[8]

-

Antimicrobial and Antiviral Agents: Many compounds derived from substituted hydrazines and pyridines exhibit potent antimicrobial, anti-inflammatory, and antiviral activities.[10][11]

-

CNS-Active Agents: The pyridine motif is also present in numerous compounds designed to act on the central nervous system.

By providing a reactive handle (hydrazine) on a decorated pyridine core, this compound allows chemists to rapidly generate libraries of diverse molecules for high-throughput screening and lead optimization campaigns.

Handling and Safety Precautions

As with all laboratory chemicals, 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine should be handled with appropriate care. Based on data for structurally related compounds, the following precautions are advised:[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Adhere strictly to the recommended storage conditions: freezer (-20°C), under an inert atmosphere, and protected from light to prevent degradation.[3]

Conclusion

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a valuable and versatile chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an important tool for medicinal chemists. The strategic placement of a nucleophilic hydrazine group on a substituted pyridine scaffold provides an efficient entry point for the synthesis of diverse and complex molecules with high potential for biological activity. Understanding its core properties is essential for unlocking its full potential in the design and development of next-generation therapeutics.

References

-

1-(5-Bromo-4-methylpyridin-2-yl)hydrazine - Lead Sciences. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of substituted pyrimidine hydrazine acids (PHA) and their use in peptide recognition | Semantic Scholar. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. Available at: [Link]

-

FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI - JSS College of Arts, Commerce and Science. Available at: [Link]

- US9458115B2 - Synthesis of substituted pyrazines - Google Patents.

-

Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. Available at: [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. Available at: [Link]

-

(perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl - Preprints.org. Available at: [Link]

-

Cas 89976-75-0,6-AMINO-2H-1,4-BENZOXAZIN-3(4H)-ONE | lookchem. Available at: [Link]

-

Synthesis of substituted pyrazines from N -allyl malonamides - ResearchGate. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

-

Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine - ResearchGate. Available at: [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. Available at: [Link]

-

Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF - ResearchGate. Available at: [Link]

-

89976-75-0| Chemical Name : 6-amino-2,4-dihydro-1,4-benzoxazin-3-one | Pharmaffiliates. Available at: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine - Lead Sciences [lead-sciences.com]

- 4. jsscacs.edu.in [jsscacs.edu.in]

- 5. Synthesis of substituted pyrimidine hydrazine acids (PHA) and their use in peptide recognition | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 98198-48-2|2-Amino-5-bromo-4-methylpyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, a validated synthesis protocol, safety and handling procedures, and its potential applications, offering a valuable resource for researchers in the field.

Core Compound Identity and Properties

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a substituted pyridine derivative. The presence of a hydrazine moiety attached to the pyridine ring makes it a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems.

Chemical Abstracts Service (CAS) Number: 913839-67-5[1][2]

Physicochemical Data

A summary of the key physicochemical properties of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BrN₃ | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Light yellow solid (typical for related compounds) | [3] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in organic solvents like ethanol and methanol | [4] |

| Storage Conditions | Store in a dark, inert atmosphere, preferably in a freezer at -20°C | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine can be achieved through the nucleophilic substitution of a suitable precursor, such as 2,5-dibromo-4-methylpyridine, with hydrazine hydrate. The following protocol is based on established methods for the synthesis of similar hydrazine-substituted pyridines and pyrimidines[4].

Experimental Workflow

Caption: Synthesis workflow for 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dibromo-4-methylpyridine (1 equivalent) in ethanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.

-

Reagent Addition: To the cooled solution, add triethylamine (1 equivalent) followed by the slow, dropwise addition of hydrazine hydrate (1.2 equivalents).

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography.

-

Product Isolation: Upon completion of the reaction, the solid product is collected by filtration.

-

Purification: Wash the collected solid with chilled water to remove any residual salts and impurities.

-

Drying: Dry the purified product under vacuum to yield 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine.

Applications in Drug Discovery and Medicinal Chemistry

Hydrazine derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules. The title compound, with its reactive hydrazine group and substituted pyridine core, is a promising scaffold for the development of novel therapeutic agents.

Pyridine and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[4][5][6]. The bromine atom on the pyridine ring provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

The hydrazine moiety can be readily converted into various heterocyclic systems, such as pyrazoles, triazoles, and indoles, which are prevalent in many approved drugs[7][8]. For instance, the reaction of hydrazines with dicarbonyl compounds is a classical method for the synthesis of pyridazines.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific safety data sheet (SDS) for this compound is not widely available, related bromo-substituted pyridines and hydrazines are classified as irritants.

-

Skin and Eye Irritation: Causes skin and serious eye irritation[9].

-

Respiratory Irritation: May cause respiratory irritation[3].

-

Harmful if Swallowed or Inhaled: May be harmful if swallowed or inhaled[3][10].

Therefore, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield[3][9].

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[3].

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[9][10].

Handling and Storage

-

Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and face thoroughly after handling[9][10].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a freezer at -20°C for long-term stability[1][9][11]. Keep in a dark place under an inert atmosphere[1].

References

- 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine - Lead Sciences. [URL: https://www.leadsciences.com/1-5-bromo-4-methylpyridin-2-ylhydrazine-cas-913839-67-5.html]

- TCI AMERICA - Spectrum Chemical. (2018-07-06). SAFETY DATA SHEET. [URL: https://www.spectrumchemical.com/msds/TCI-B2113.pdf]

- SAFETY DATA SHEET - Fisher Scientific. (2016-10-07). [URL: https://www.fishersci.com/msds?productName=H58534]

- SAFETY DATA SHEET - Fisher Scientific. (2021-12-25). [URL: https://www.fishersci.com/msds?productName=AC347170000]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC165150000]

- JSS College of Arts, Commerce and Science. (2018-05-04). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. [URL: https://www.jsscacs.edu.in/ugc/assets/uploads/minor-research-projects/dr-s-prashanth.pdf]

- 2-Amino-5-bromo-4-methylpyridine|BLD Pharm. [URL: https://www.bldpharm.com/products/98198-48-2.html]

- 1-(5-bromo-4-methylpyridin-2-yl)hydrazine CAS - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61439976.htm]

- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/16/8/6500]

- (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl - Preprints.org. (2021-11-23). [URL: https://www.preprints.org/manuscript/202111.0430/v1]

- 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11535699]

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. [URL: https://www.mdpi.com/1424-8247/15/3/320]

- Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC - NIH. (2023-12-20). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10748116/]

- 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine - SynHet. [URL: https://synhet.com/5-bromo-4-methyl-2-(1-piperidinyl)pyridine]

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [URL: https://www.mdpi.com/1420-3049/28/23/7786]

- 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/649741]

- 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methylpyridine]

Sources

- 1. 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine - Lead Sciences [lead-sciences.com]

- 2. 1-(5-bromo-4-methylpyridin-2-yl)hydrazine CAS#: 913839-67-5 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. jsscacs.edu.in [jsscacs.edu.in]

- 5. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Structural Elucidation of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

Preamble: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are foundational building blocks. Their derivatives are integral to a vast array of pharmacologically active agents and functional materials, owing to the versatile reactivity of the hydrazine moiety and the specific electronic properties imparted by the pyridine ring.[1] The compound 1-(5-bromo-4-methylpyridin-2-YL)hydrazine (C₆H₈BrN₃) is a prime example of such a crucial intermediate.[2] Its precise molecular architecture—the specific placement of the bromo, methyl, and hydrazine groups—is paramount to its subsequent reactivity and the properties of its downstream products.

This guide provides an in-depth, methodology-driven approach to the unequivocal structural elucidation of this molecule. We eschew a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques. Our narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices and establishing a self-validating analytical workflow that ensures the highest degree of scientific integrity.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into the intricacies of atomic connectivity, the initial steps confirm the molecular formula and identify the key functional groups present. This foundational data provides the constraints within which the structural puzzle will be solved.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry serves as the first analytical checkpoint. Its primary role here is to confirm the molecular weight and provide definitive evidence for the presence of bromine through its characteristic isotopic signature.

-

Expertise & Causality: We employ high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which is critical for calculating the precise elemental formula. The presence of a bromine atom is unequivocally confirmed by observing two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3][4]

-

Trustworthiness through Self-Validation: The experimental mass must align with the theoretical mass calculated for the proposed formula C₆H₈BrN₃. The observation of the classic 1:1 isotopic pattern for bromine provides a powerful internal validation of the elemental composition.

Table 1: Predicted Mass Spectrometry Data for C₆H₈BrN₃

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₈BrN₃ | Based on proposed structure. |

| Molecular Weight | 202.05 g/mol [5] | Sum of atomic weights. |

| Theoretical Accurate Mass | [M+H]⁺ for C₆H₉⁷⁹BrN₃⁺: 201.9978[M+H]⁺ for C₆H₉⁸¹BrN₃⁺: 203.9957 | Calculated for the protonated molecule, essential for HRMS confirmation. |

| Key Isotopic Signature | Two peaks at m/z ~202 and ~204 with approximately 1:1 relative abundance.[3] | Confirms the presence of one bromine atom. |

| Potential Fragments | Loss of NH₂NH (-31), Loss of Br (-79/81) | Common fragmentation pathways for hydrazine and bromo-aromatic compounds.[3][4][6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy provides a rapid, non-destructive method to identify the functional groups present in the molecule, offering complementary evidence to the MS data.

-

Expertise & Causality: The spectrum is analyzed for characteristic absorption bands. The N-H stretching vibrations of the hydrazine group are particularly informative, often appearing as one or two sharp bands in the 3200-3400 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations confirm the presence of the pyridine ring, while C-H stretches confirm both aromatic and aliphatic (methyl) protons.[1][7][8]

Table 2: Predicted FT-IR Absorption Bands for 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Hydrazine (-NHNH₂) |

| 3000 - 3100 | sp² C-H Stretch | Pyridine Ring |

| 2850 - 3000 | sp³ C-H Stretch | Methyl Group (-CH₃) |

| 1550 - 1620 | C=C and C=N Stretch | Pyridine Ring |

| 1450 - 1500 | C=C Stretch | Pyridine Ring |

Part 2: The Core Directive - Unambiguous Structure Determination by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We employ a hierarchical approach, beginning with 1D experiments to catalog the atoms and progressing to 2D experiments to assemble the molecular framework.

One-Dimensional (1D) NMR: A Census of Protons and Carbons

¹H NMR Spectroscopy: This experiment provides a count of chemically distinct protons and information about their local electronic environment.

-

Predicted Spectrum: For the proposed structure, we anticipate four distinct signals:

-

Two Aromatic Protons: Due to the substitution pattern, the two protons on the pyridine ring are not adjacent and will therefore appear as singlets.

-

One Methyl Group: The three equivalent protons of the methyl group will appear as a sharp singlet.

-

Hydrazine Protons: The -NH and -NH₂ protons will likely appear as two separate, potentially broad signals that are exchangeable with deuterium oxide (D₂O). Their chemical shift can be highly dependent on solvent and concentration.[1][9]

-

¹³C NMR and DEPT-135 Spectroscopy: These experiments identify all unique carbon atoms and determine their type (CH₃, CH₂, CH, or quaternary C).

-

Predicted Spectrum: A total of six distinct carbon signals are expected.

-

Expertise & Causality: The DEPT-135 experiment is crucial for differentiating protonated carbons.[10] It will show positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent in a DEPT-135 spectrum. This allows us to definitively identify the methyl carbon, the two aromatic CH carbons, and by subtraction from the full ¹³C spectrum, the three quaternary carbons (C-Br, C-CH₃, and C-NHNH₂).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |

| H-3 | Aromatic | ~6.5 - 7.0 | - | - |

| H-6 | Aromatic | ~7.8 - 8.2 | - | - |

| -CH₃ | Methyl | ~2.2 - 2.5 | - | - |

| -NHNH₂ | Hydrazine | Broad, variable (~4.5, ~8.5) | - | - |

| C-2 | Quaternary | - | ~158 - 162 | Absent |

| C-3 | Methine | - | ~108 - 112 | Positive |

| C-4 | Quaternary | - | ~145 - 150 | Absent |

| C-5 | Quaternary | - | ~105 - 110 | Absent |

| C-6 | Methine | - | ~148 - 152 | Positive |

| -CH₃ | Methyl | - | ~17 - 20 | Positive |

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.[11][12][13][14]

Two-Dimensional (2D) NMR: Assembling the Molecular Scaffold

2D NMR experiments are the definitive tools for establishing atomic connectivity. They provide an unambiguous map of how the individual pieces identified in 1D NMR are connected.

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. 1-(5-bromo-4-methylpyridin-2-yl)hydrazine CAS#: 913839-67-5 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine - Lead Sciences [lead-sciences.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jsscacs.edu.in [jsscacs.edu.in]

- 10. web.uvic.ca [web.uvic.ca]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

Spectroscopic Data for 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental data for this specific compound is not publicly available, this guide constructs a detailed, predictive analysis based on the known effects of its constituent functional groups and structural analogs. This approach offers a robust framework for the identification, characterization, and quality control of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine in a research and development setting.

Introduction to 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine

1-(5-Bromo-4-methylpyridin-2-yl)hydrazine is a substituted pyridine derivative. Pyridine and its derivatives are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and agrochemicals.[1][2] The hydrazine moiety is also a key functional group in many biologically active molecules and serves as a versatile building block in organic synthesis.[3] The combination of a brominated pyridine ring with a hydrazine substituent suggests potential applications as an intermediate in the synthesis of novel therapeutic agents and other functional materials. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound.

Below is the chemical structure of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine:

Caption: Chemical Structure of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).[4][5][6]

¹H NMR Spectroscopy

Principles: ¹H NMR spectroscopy measures the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The resonance frequency of each proton is influenced by its local electronic environment, resulting in a chemical shift (δ) that is characteristic of its position in the molecule. Spin-spin coupling between neighboring protons causes splitting of NMR signals into multiplets, providing information about the connectivity of atoms.[6][7]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 | Singlet | 1H | H6 | The proton at position 6 is adjacent to the ring nitrogen and is expected to be deshielded. The absence of adjacent protons results in a singlet. |

| ~ 6.4 | Singlet | 1H | H3 | The proton at position 3 is ortho to the electron-donating hydrazine group, leading to a more shielded (upfield) chemical shift compared to H6. |

| ~ 4.5 | Broad Singlet | 2H | NH₂ | The protons on the terminal nitrogen of the hydrazine are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent. |

| ~ 4.0 | Broad Singlet | 1H | NH | The proton on the nitrogen attached to the pyridine ring is also exchangeable and will likely appear as a broad singlet. |

| ~ 2.3 | Singlet | 3H | CH₃ | The methyl group protons are expected to appear as a singlet in the typical alkyl region. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Distinct proton environments in 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, attached electronegative atoms).[5][8]

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | C2 | This carbon is attached to two nitrogen atoms (one in the ring, one from the hydrazine), causing it to be significantly deshielded. |

| ~ 148 | C6 | The carbon adjacent to the ring nitrogen is deshielded. |

| ~ 140 | C4 | The carbon bearing the methyl group. |

| ~ 110 | C5 | The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect, but this is counteracted by bromine's electronegativity. Its precise shift is difficult to predict but will be distinct. |

| ~ 108 | C3 | This carbon is ortho to the electron-donating hydrazine group and is expected to be shielded. |

| ~ 18 | CH₃ | The methyl carbon is expected in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrumentation: The analysis is performed on a 100 MHz (or corresponding field strength) NMR spectrometer.

-

Data Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time and a higher number of scans are necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It is an indispensable tool in drug discovery for compound characterization and metabolic studies.[9][10][11]

Principles: In a mass spectrometer, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The presence of isotopes, such as bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern.

Predicted Mass Spectrum (Electron Impact - EI):

| m/z Value | Assignment | Rationale |

| 201/203 | [M]⁺ | Molecular ion peak. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. The nominal mass is calculated using the most abundant isotope (⁷⁹Br). |

| 186/188 | [M - NH₂]⁺ | Loss of the terminal amino group from the hydrazine moiety. |

| 122 | [M - Br]⁺ | Loss of the bromine atom. |

| 93 | [M - Br - N₂H]⁺ | Subsequent loss of the hydrazine side chain after the loss of bromine. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced directly via a solid probe or, if coupled with chromatography, via a GC or LC system.

-

Ionization: A suitable ionization technique is chosen, such as Electron Impact (EI) for fragmentation information or Electrospray Ionization (ESI) for softer ionization and observation of the molecular ion.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: A simplified potential fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Principles: Different chemical bonds vibrate at characteristic frequencies. These vibrations result in absorption bands in the IR spectrum, allowing for the identification of functional groups such as N-H, C-H, C=N, and C=C.[13][14]

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Hydrazine (-NHNH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Methyl (-CH₃) |

| ~1600 | C=N stretch | Pyridine ring |

| ~1560 | C=C stretch | Pyridine ring |

| ~1450 | C-H bend | Methyl (-CH₃) |

| Below 800 | C-Br stretch | Bromo-aromatic |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

ATR: Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis Overview

A plausible synthesis for 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine would likely involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-bromo-4-methylpyridine, with hydrazine hydrate.[15] This type of reaction is a common method for introducing a hydrazine group onto a heterocyclic ring.

Caption: Plausible synthetic route.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented herein offer a comprehensive set of benchmarks for the structural verification and purity assessment of this compound. These spectroscopic signatures, when used in conjunction, provide a powerful toolkit for researchers and drug development professionals, ensuring the integrity of the molecule throughout the research and development pipeline.

References

- Danaher Life Sciences. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.

- Drug Discovery World. (2021, February 18). Mass spectrometry applications for drug discovery and development.

- Copia Scientific. (n.d.). Ir Spectra Functional Groups.

- Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis.

- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.

- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- American Pharmaceutical Review. (2018, April 1). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.

- European Pharmaceutical Review. (2018, September 22). Mass spectrometry and drug development – how the two come together.

- Wiley Online Library. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.

- Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis.

- SlideShare. (n.d.). INFRARED SPECTROSCOPY to find the functional group.

- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).

- International Journal of Scientific Research in Engineering and Management. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.

- National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- JSS College of Arts, Commerce and Science. (2018, May 4). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI.

- MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.

Sources

- 1. ijres.org [ijres.org]

- 2. tsijournals.com [tsijournals.com]

- 3. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity [mdpi.com]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. longdom.org [longdom.org]

- 6. microbenotes.com [microbenotes.com]

- 7. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 8. wiley.com [wiley.com]

- 9. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. scribd.com [scribd.com]

- 13. INFRARED SPECTROSCOPY to find the functional group | PPT [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jsscacs.edu.in [jsscacs.edu.in]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine. As a crucial analytical technique in modern drug discovery and organic synthesis, a thorough understanding of the ¹H NMR spectrum is paramount for the structural elucidation and purity assessment of novel chemical entities. This document will delve into the predicted spectral features of the title compound, grounded in the fundamental principles of NMR spectroscopy and substituent effects on the pyridine scaffold. Furthermore, a detailed, field-proven protocol for sample preparation and spectral acquisition is provided, ensuring high-quality, reproducible data. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Significance of ¹H NMR in the Structural Elucidation of Substituted Pyridines

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged scaffold in medicinal chemistry. 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a functionalized pyridine derivative that can serve as a key building block in the synthesis of more complex molecules.

¹H NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of such molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants of the protons, we can gain precise insights into the electronic environment and connectivity of atoms within the molecule. This guide will provide a detailed predictive analysis of the ¹H NMR spectrum of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine, offering a rationale for the expected spectral features based on established principles of substituent effects in aromatic systems.

Predicted ¹H NMR Spectrum of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

While an experimental spectrum of the title compound is not publicly available at the time of this writing, a reliable prediction can be made by analyzing the substituent effects on the pyridine ring and considering the typical chemical shifts of hydrazine protons.

Structural Features Influencing the Spectrum

The ¹H NMR spectrum of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is primarily influenced by:

-

The Pyridine Ring: The inherent aromaticity of the pyridine ring leads to characteristic chemical shifts for its protons, typically in the range of 7.0-9.0 ppm[1]. The nitrogen atom in the ring is electron-withdrawing, which generally deshields the α- and γ-protons[1].

-

Substituent Effects:

-

Hydrazine (-NHNH₂): The hydrazine group at the 2-position is an electron-donating group through resonance, which tends to shield the protons on the pyridine ring, particularly at the ortho and para positions.

-

Bromine (-Br): The bromine atom at the 5-position exerts a dual effect. It is an electron-withdrawing group through induction but can be weakly electron-donating through resonance. Its overall effect is typically deshielding.

-

Methyl (-CH₃): The methyl group at the 4-position is an electron-donating group through induction and hyperconjugation, leading to shielding of the ring protons.

-

-

Proton Exchange: The protons on the hydrazine group (-NH and -NH₂) are exchangeable and their signals can be broad, especially in the presence of acidic or basic impurities or water. Their chemical shift is also highly dependent on the solvent and concentration.

Predicted Chemical Shifts and Multiplicities

Based on the analysis of substituent effects and data from analogous compounds, the following ¹H NMR spectrum is predicted in a non-polar solvent like CDCl₃:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-6 | 7.8 - 8.0 | Singlet (s) | 1H | This proton is at the 6-position, ortho to the electron-withdrawing nitrogen and meta to the electron-donating hydrazine group. It is also meta to the bromine atom. The proximity to the nitrogen atom will have the most significant deshielding effect. Due to the absence of adjacent protons, it is expected to appear as a singlet. |

| H-3 | 6.4 - 6.6 | Singlet (s) | 1H | This proton is at the 3-position, ortho to the electron-donating hydrazine group and meta to the electron-donating methyl group. The strong shielding effect of the hydrazine group will shift this proton significantly upfield. The absence of adjacent protons will result in a singlet. |

| -CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group protons are attached to the pyridine ring and will appear in the typical range for methyl groups on an aromatic ring. The absence of adjacent protons results in a singlet. |

| -NH | 4.5 - 5.5 | Broad Singlet (br s) | 1H | The chemical shift of the -NH proton of the hydrazine is variable and concentration-dependent. It is expected to be a broad signal due to quadrupole broadening from the adjacent nitrogen and potential exchange. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H | Similar to the -NH proton, the -NH₂ protons will also exhibit a broad signal due to exchange and quadrupolar effects. The chemical shift is also highly variable. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Equipment

-

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆), high purity

-

NMR tube (5 mm, high precision)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a good initial choice for non-polar compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for more polar compounds and can help in observing exchangeable protons. Gently swirl the vial to dissolve the sample completely.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated according to the manufacturer's instructions.

-

Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Acquisition Time (AQ): Use an acquisition time of at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm). If tetramethylsilane (TMS) is used as an internal standard, reference its signal to 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons.

-

Visualization of Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine and highlights the key proton environments.

Caption: Molecular structure of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine with key protons labeled.

Conclusion

This technical guide has provided a comprehensive predictive analysis of the ¹H NMR spectrum of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine, along with a detailed experimental protocol for its acquisition. By understanding the interplay of substituent effects on the pyridine ring, researchers can confidently interpret the spectral data to confirm the structure and purity of this important synthetic intermediate. The provided methodologies are grounded in established scientific principles and best practices in NMR spectroscopy, ensuring the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

American Chemical Society. (2021). NMR Guidelines for ACS Journals. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine

Abstract

This technical guide provides a comprehensive examination of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This document delineates the foundational principles governing the 13C NMR chemical shifts in polysubstituted pyridine systems, offers a detailed prediction of the complete 13C NMR spectrum, and presents a robust, field-proven protocol for experimental data acquisition. Furthermore, it outlines advanced spectroscopic techniques for unambiguous signal assignment, ensuring a high degree of confidence in structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who rely on precise and accurate molecular characterization.

Introduction: The Structural Significance of a Substituted Pyridylhydrazine

1-(5-Bromo-4-methylpyridin-2-yl)hydrazine is a heterocyclic compound featuring a pyridine core functionalized with three distinct substituents: a bromine atom, a methyl group, and a hydrazine moiety. Such highly functionalized scaffolds are valuable building blocks in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] The precise arrangement of these substituents dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity.

Carbon-13 NMR spectroscopy is an indispensable tool for the structural verification of such organic molecules. It provides a direct map of the carbon skeleton, offering insights into the chemical environment of each carbon atom. For a molecule like 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine, 13C NMR analysis is critical for:

-

Confirming the regiochemistry of the substituents on the pyridine ring.

-

Verifying the presence and integrity of each functional group.

-

Assessing the purity of synthetic batches.

This guide provides the theoretical framework and practical methodology required to perform and interpret a 13C NMR analysis of this specific compound with expertise and confidence.

Theoretical Principles: Decoding Substituent Effects in Pyridine 13C NMR

The 13C chemical shifts (δ) in a substituted pyridine ring are a composite of the inherent electronic properties of the heterocycle and the modifying influence of its substituents. Understanding these influences is paramount for accurate spectral prediction and interpretation.

The Unsubstituted Pyridine Core

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene (δ ~128.5 ppm). The effect is most pronounced at the α-carbons (C2/C6) and the γ-carbon (C4), while the β-carbons (C3/C5) are less affected. Typical chemical shifts for pyridine in CDCl₃ are approximately:

The Principle of Additivity and Substituent Chemical Shifts (SCS)

For polysubstituted aromatic systems, the chemical shift of a given carbon can be estimated by starting with the base value of the parent heterocycle and adding incremental values, known as Substituent Chemical Shifts (SCS), for each substituent.[5][6] While this principle of additivity is an approximation, it provides an excellent foundation for initial spectral assignment.[7][8]

The key substituents on our target molecule exert the following effects:

-

Hydrazino Group (-NHNH₂) at C2: This is a strong electron-donating group (EDG) due to the lone pairs on the nitrogen atoms, which can participate in resonance. It causes significant shielding (upfield shift) of the ortho (C3) and para (C5) positions and a deshielding (downfield shift) at the ipso (C2) carbon to which it is attached.

-

Methyl Group (-CH₃) at C4: This is a weak electron-donating group via an inductive effect. It causes minor shielding at the ortho (C3, C5) and para (C2, C6) positions and a distinct deshielding at the ipso carbon (C4).

-

Bromo Group (-Br) at C5: This is an electronegative atom that exerts an electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, leading to a complex influence. It typically causes significant shielding at the ipso carbon (C5) and minor deshielding at the ortho positions (C4, C6).

The interplay of these electronic effects determines the final chemical shift for each carbon in the pyridine ring.

Predicted 13C NMR Spectrum of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine

Based on the theoretical principles outlined above, a predicted 13C NMR spectrum can be constructed. The carbon atoms are numbered according to standard IUPAC nomenclature for pyridines.

Caption: Molecular structure and atom numbering scheme for 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine.

Assignment and Rationale

-

C2 (ipso-Hydrazino): This carbon is directly attached to the electron-donating hydrazine group and the ring nitrogen. It is expected to be significantly deshielded and appear far downfield. Predicted δ: ~158-162 ppm.

-

C6 (ortho-Hydrazino): This carbon is ortho to the ring nitrogen and meta to the other substituents. The primary influence is the nitrogen, placing it in the typical α-carbon region. Predicted δ: ~148-152 ppm.

-

C4 (ipso-Methyl, ortho-Bromo): Attached to the methyl group, this carbon will be deshielded. The adjacent bromine will also contribute to a downfield shift. Predicted δ: ~145-149 ppm.

-

C3 (ortho-Hydrazino, ortho-Methyl): Positioned ortho to two electron-donating groups (hydrazine and methyl), this carbon will be strongly shielded and appear significantly upfield. Predicted δ: ~106-110 ppm.

-

C5 (ipso-Bromo, ortho-Methyl): The "heavy atom effect" of the directly attached bromine causes a strong shielding (upfield) shift, which is a characteristic feature for carbons bearing a bromine. Predicted δ: ~104-108 ppm.

-

C7 (Methyl Carbon): The methyl carbon attached to an aromatic ring typically appears in a predictable upfield region. Predicted δ: ~16-20 ppm.

Summary of Predicted Data

| Carbon Atom | Position Relative to Substituents | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (in Proton-Coupled Spectrum) | Expected DEPT-135 Signal |

| C2 | ipso-NHNH₂, para-CH₃, meta-Br | 158 – 162 | Singlet (Quaternary) | No Signal |

| C6 | ortho-N, meta-NHNH₂, meta-Br | 148 – 152 | Doublet | Positive (CH) |

| C4 | ipso-CH₃, ortho-Br, meta-NHNH₂ | 145 – 149 | Singlet (Quaternary) | No Signal |

| C3 | ortho-NHNH₂, ortho-CH₃ | 106 – 110 | Doublet | Positive (CH) |

| C5 | ipso-Br, ortho-CH₃, para-NHNH₂ | 104 – 108 | Singlet (Quaternary) | No Signal |

| C7 | Methyl | 16 – 20 | Quartet | Positive (CH₃) |

Experimental Protocol for High-Quality 13C NMR Data Acquisition

Adherence to a standardized experimental protocol is essential for obtaining reproducible and high-quality 13C NMR data. The following workflow is recommended for a standard 400-600 MHz NMR spectrometer.

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: DMSO-d₆ is often a good choice for hydrazine-containing compounds due to its ability to solubilize polar molecules and exchange labile N-H protons, sometimes simplifying the ¹H spectrum. CDCl₃ is also a common alternative. Be aware that chemical shifts can vary slightly between solvents.[3]

-

Concentration: Accurately weigh 15-25 mg of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial before transferring to the NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is sufficient for qualitative spectra. For accurate integration (quantitative analysis), a longer delay (5-10 seconds) is necessary to allow for full relaxation of quaternary carbons.

-

-

Data Processing:

-

After acquisition, process the Free Induction Decay (FID) signal.

-

Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain signal to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm) or the TMS signal to 0.00 ppm.

-

Advanced Analysis and Structural Validation

While the standard ¹³C spectrum provides a carbon count and chemical shifts, unambiguous assignment, especially of the quaternary carbons, requires more advanced techniques.

Caption: Logical workflow for unambiguous signal assignment using advanced NMR experiments.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a crucial and routine experiment. It differentiates carbons based on the number of attached protons.

-

CH₃ and CH groups appear as positive signals.

-

CH₂ groups appear as negative signals (none in this molecule).

-

Quaternary carbons are absent from the spectrum. This experiment will definitively confirm the signals for C3, C6, and C7, while making the quaternary carbons (C2, C4, C5) disappear, thus confirming their identity.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard for assigning quaternary carbons. It reveals correlations between protons and carbons that are separated by two or three bonds. For example:

-

The protons of the methyl group (C7) should show a correlation to C4 (2 bonds) and C3/C5 (3 bonds). This is the most powerful tool for assigning C4 and C5.

-

The proton on C3 should show correlations to C2 , C4 , and C5 .

-

The proton on C6 should show correlations to C2 , C4 , and C5 . By assembling this network of long-range correlations, every carbon in the molecule can be assigned with an exceptionally high degree of certainty.

-

Conclusion